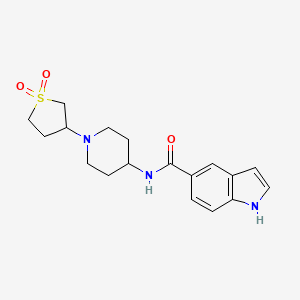

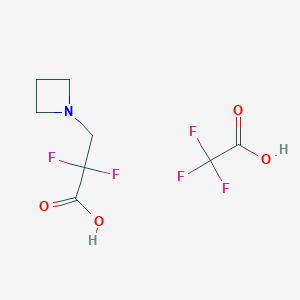

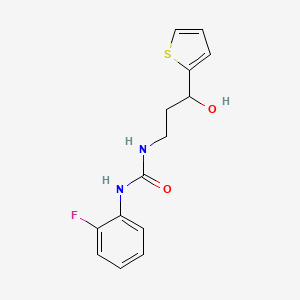

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide, also known as Compound A, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research studies.

Applications De Recherche Scientifique

Allosteric Modulation of CB1 Receptor

Research has focused on the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements have been identified for allosteric modulation, including critical chain length at the C3-position and electron withdrawing group at the C5-position. These modifications significantly impact binding affinity and cooperativity, providing insights into designing potent CB1 allosteric modulators (Khurana et al., 2014).

Molecular Interaction with CB1 Receptor

Studies on the molecular interaction of antagonists with the CB1 receptor have been conducted, including the analysis of conformations and pharmacophore models. This research provides a foundational understanding of how specific substitutions and conformations contribute to receptor binding and activity, which is crucial for the development of selective receptor antagonists or modulators (Shim et al., 2002).

Dual Inhibitors for Neurodegenerative Diseases

Indole derivatives have been designed and synthesized as dual inhibitors for cholinesterase and monoamine oxidase, targeting neurodegenerative diseases. These compounds, based on structural modifications, have shown potential as therapeutic agents, illustrating the broader applicability of indole-based compounds in addressing complex neurological conditions (Bautista-Aguilera et al., 2014).

CGRP Receptor Antagonism

The development of CGRP receptor antagonists based on indole carboxamide derivatives for the treatment of migraines or other conditions mediated by the CGRP receptor has been reported. This research underscores the significance of indole derivatives in creating potent and selective agents with potential therapeutic applications (Cann et al., 2012).

Antioxidant and Neuroprotective Agents

Synthesis and evaluation of indole derivatives have identified compounds with dual-effectiveness as neuroprotective agents, demonstrating significant antioxidant properties and affinity for NMDA receptors. These findings highlight the potential for indole-based compounds in developing treatments for neurodegenerative diseases through modulation of oxidative stress and receptor activity (Buemi et al., 2013).

Propriétés

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c22-18(14-1-2-17-13(11-14)3-7-19-17)20-15-4-8-21(9-5-15)16-6-10-25(23,24)12-16/h1-3,7,11,15-16,19H,4-6,8-10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIAVNLENIQNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2799870.png)

![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile](/img/structure/B2799872.png)

![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B2799877.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)